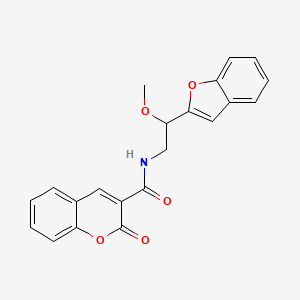

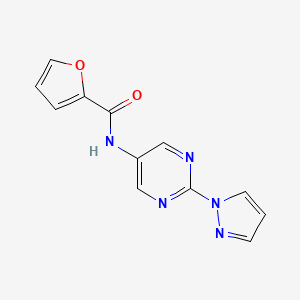

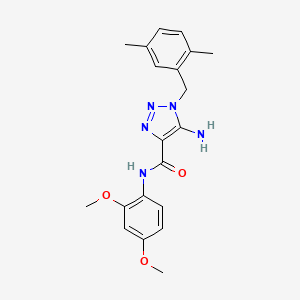

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide” is a complex organic molecule. It contains a benzofuran moiety, which is a heterocyclic compound that is ubiquitous in nature . Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran compounds can be synthesized by various methods . For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves the construction of a benzofuran ring through proton quantum tunneling . This method has fewer side reactions and a high yield, making it conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis

The molecular structure of benzofuran derivatives is a critical factor in their biological activity. The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds .Chemical Reactions Analysis

Benzofuran compounds can undergo various chemical reactions. For example, a new one-pot synthesis of a benzofuran-fused N-heterocycle can be achieved by AlCl3-mediated C–C followed by a C–O bond between 2,3-dichloropyrazine or a derivative thereof and phenol .Scientific Research Applications

Crystal and Molecular Structure

The study by Anuradha et al. (2012) explored the crystal structure of a compound closely related to N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide, highlighting the importance of intermolecular hydrogen bonds and π-π interactions in stabilizing the crystal structure Anuradha, G., Vasuki, G., Khan, I., & Kulkarni, M. (2012).

Synthesis Strategies

Kotha and Solanke (2022) detailed a modular approach for synthesizing benzofurans, 2H-chromenes, and benzoxepines, showcasing methods that could potentially be applied to the synthesis of N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide Kotha, S., & Solanke, B. (2022).

Supramolecular Packing Motifs

Lightfoot et al. (1999) discussed new supramolecular packing motifs in structures related to the compound of interest, emphasizing the role of hydrogen bonding and π-stacking in molecular organization Lightfoot, M., Mair, F., Pritchard, R., & Warren, J. (1999).

Antibacterial Effects

Research by Behrami and Dobroshi (2019) on derivatives of 4-hydroxy-chromen-2-one, which share a structural similarity with the compound , reported significant antibacterial activities, highlighting the potential therapeutic applications of these compounds Behrami, A., & Dobroshi, F. (2019).

Fluorescence Properties

Shi, Liang, and Zhang (2017) synthesized and characterized benzo[c]coumarin carboxylic acids, revealing excellent fluorescence in ethanol solution and the solid state. This property could suggest potential applications in molecular probes and optical materials Shi, J., Liang, Y., & Zhang, Z. (2017).

Mechanism of Action

Target of Action

The compound, also known as N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-oxo-2H-chromene-3-carboxamide, is a benzofuran derivative . Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .

Mode of Action

Benzofuran derivatives are known to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects . These activities suggest that the compound may interact with various cellular targets, leading to changes in cell function or viability.

Biochemical Pathways

For example, some benzofuran derivatives have been found to have significant cell growth inhibitory effects on different types of cancer cells .

Result of Action

Given the known biological activities of benzofuran derivatives, it can be inferred that the compound may have potential anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .

Action Environment

For instance, the synthesis of certain benzofuran derivatives has been achieved via photoinduced 6π-electrocyclization .

Safety and Hazards

The safety and hazards associated with benzofuran compounds depend on their specific structure and properties. Manufacturers and importers are responsible for consulting official sources for accurate safety information . A specific safety data sheet for “N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide” was not found in the retrieved papers.

Future Directions

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on discovering novel methods for constructing benzofuran rings, developing new benzofuran-based drugs, and exploring the diverse pharmacological activities of these compounds .

properties

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO5/c1-25-19(18-11-14-7-3-4-8-16(14)26-18)12-22-20(23)15-10-13-6-2-5-9-17(13)27-21(15)24/h2-11,19H,12H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POTIGYBAXHEWTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1=CC2=CC=CC=C2OC1=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzofuran-2-yl)-2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]thiophene-2-sulfonamide](/img/structure/B2475403.png)

![2-(Azidomethyl)imidazo[1,2-a]pyrimidine](/img/structure/B2475408.png)

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2475409.png)

![Ethyl 7-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2475414.png)

![1-[(5-Bromopyrimidin-2-yl)amino]-3-phenylpropan-2-ol](/img/structure/B2475417.png)

![N-(4-bromo-3-methylphenyl)-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2475422.png)